2,2-Difluoro-1-phenylethyl diethyl phosphate
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Overview
Description
2,2-Difluoro-1-phenylethyl diethyl phosphate is a chemical compound with the formula C18H21F2O4P . It has a molecular weight of 370.33 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=P(OCC)(OCC)OC(C=1C=CC=CC1)(C=2C=CC=CC2)C(F)F
. This indicates that the molecule contains a phosphate group attached to two ethyl groups and a 2,2-difluoro-1-phenylethyl group.
Scientific Research Applications
Synthesis of Phosphate Analogs
The compound was utilized in synthesizing diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by reduction to yield N-acetyl glycosides derivatives, facilitating straightforward access to phosphate analogs (Delaunay et al., 2015).
Photodissociation Studies
Benzoin diethyl phosphate underwent photodissociation studies revealing its dissociation pathways and the formation of diethyl phosphoric acid and other byproducts. This study provided insights into the reactive states and reaction paths of similar compounds (Rajesh et al., 2000).
Difluoromethylenation Reactions
The compound was employed in the difluoromethylenation of aldehydes and ketones, generating phosphates of syn and anti 2,2-difluoro-1,3-diols under mild conditions. This reaction represents a valuable pathway for modifying molecular structures in organic synthesis (Alexandrova et al., 2009).
Anion Receptor Enhancement
3,4-Difluoro-1H-pyrrole, a related compound, was used to augment the affinities of neutral anion receptors for binding anions such as fluoride, chloride, or dihydrogen phosphate, significantly enhancing binding affinity and selectivity. This advancement has potential applications in chemical sensing and molecular recognition technologies (Anzenbacher et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
[(1R)-2,2-difluoro-1-phenylethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2O4P/c1-3-16-19(15,17-4-2)18-11(12(13)14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIMEVPYTGJSOM-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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